molecular formula C19H20F2N2O2 B5636259 1-(1,3-benzodioxol-5-ylmethyl)-4-(2,4-difluorobenzyl)piperazine

1-(1,3-benzodioxol-5-ylmethyl)-4-(2,4-difluorobenzyl)piperazine

Cat. No. B5636259
M. Wt: 346.4 g/mol
InChI Key: TYJVGABTKVOWQH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-(1,3-benzodioxol-5-ylmethyl)-4-(2,4-difluorobenzyl)piperazine involves multiple steps, starting from basic piperazine derivatives and incorporating various substituents to achieve the final product. Notably, the synthesis of related piperazine compounds has been achieved with high yields, emphasizing the efficiency of the synthetic pathways used (Jian, 2011).

Molecular Structure Analysis

The molecular structure of 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines, closely related to the compound , demonstrates similar molecular conformations among its variants. However, their intermolecular interactions vary, with some molecules linked by hydrogen bonds forming a three-dimensional structure, while others lack these hydrogen bonds (Mahesha et al., 2019).

Chemical Reactions and Properties

The chemical properties and reactions of benzodioxolylmethyl-piperazine derivatives are complex, given their capacity to undergo various chemical transformations. These compounds have been explored for their potential as central nervous system agents, with specific derivatives showing affinity for certain receptors (Mokrosz et al., 1994).

Physical Properties Analysis

The physical properties of 1-(1,3-benzodioxol-5-ylmethyl)-4-(2,4-difluorobenzyl)piperazine derivatives, such as solubility, melting point, and stability, are crucial for their handling and application in various scientific studies. Detailed analysis of these properties is essential for understanding the compound's behavior under different conditions.

Chemical Properties Analysis

The chemical properties, including reactivity with different agents, stability under various chemical conditions, and the compound's behavior in the presence of catalysts, provide insights into its potential applications and storage requirements. The synthesis and characterization of organotin(IV) derivatives of related compounds have shown significant antibacterial, antifungal, and cytotoxic activities, demonstrating the chemical versatility and potential biological relevance of these compounds (Shaheen et al., 2018).

properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-[(2,4-difluorophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N2O2/c20-16-3-2-15(17(21)10-16)12-23-7-5-22(6-8-23)11-14-1-4-18-19(9-14)25-13-24-18/h1-4,9-10H,5-8,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYJVGABTKVOWQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-Benzodioxol-5-ylmethyl)-4-(2,4-difluorobenzyl)piperazine

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